Cas no 233-36-3 (1H-Pyrrolo[2,3-f]quinoline(8CI,9CI))

1H-Pyrrolo[2,3-f]quinoline (8CI,9CI) is a heterocyclic aromatic compound featuring a fused pyrrole and quinoline structure. This scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar conformation and electron-rich properties. Its unique bicyclic framework serves as a versatile building block for synthesizing pharmacologically active compounds, particularly in the development of kinase inhibitors and fluorescent probes. The compound's stability and ability to participate in π-π stacking interactions make it valuable for designing organic semiconductors and optoelectronic materials. Its well-defined structure also facilitates precise modifications for tailored applications in drug discovery and advanced material engineering.
1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) structure
233-36-3 structure
Product Name:1H-Pyrrolo[2,3-f]quinoline(8CI,9CI)
CAS No:233-36-3
MF:C11H8N2
MW:168.194622039795
CID:249418
PubChem ID:329760973
Update Time:2025-05-27

1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrolo[2,3-f]quinoline(8CI,9CI)
    • 1H-PYRROLO[2,3-F]QUINOLINE
    • 1,6-Diaza-1H-benz[e]indene
    • 1H-pyrrole[2,3-f]quinoline
    • 1H-Pyrrolo[2,3-f]chinolin
    • IVCGJOSPVGENCT-UHFFFAOYSA-N
    • 1H-Pyrrolo[2,3-f]quinoline, 97%
    • pyridoindole
    • 233-36-3
    • SCHEMBL2087722
    • 6H-pyrrolo[2,3-f]quinoline
    • AKOS005439161
    • FT-0745372
    • DTXSID10491006
    • J-015079
    • 6H-pyrrolo[2, 3-f]quinoline
    • STK329745
    • MDL: MFCD00462208
    • Inchi: 1S/C11H8N2/c1-2-9-10(12-6-1)4-3-8-5-7-13-11(8)9/h1-7,12H
    • InChI Key: NJBMMMJOXRZENQ-UHFFFAOYSA-N
    • SMILES: N1C=CC=C2C1=CC=C1C=CN=C21

Computed Properties

  • Exact Mass: 168.06900
  • Monoisotopic Mass: 168.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 24.4Ų

Experimental Properties

  • Melting Point: 235-240 °C
  • PSA: 28.68000
  • LogP: 2.71610

1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Security Information

1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-Pyrrolo[2,3-f]quinoline(8CI,9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
685488-1G
1
233-36-3 97%
1G
1702.11 2021-05-17

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